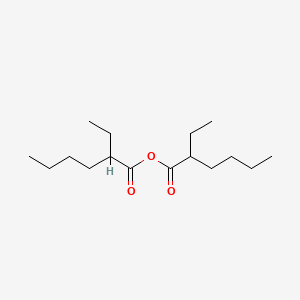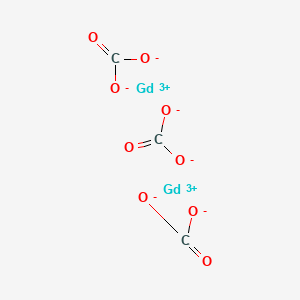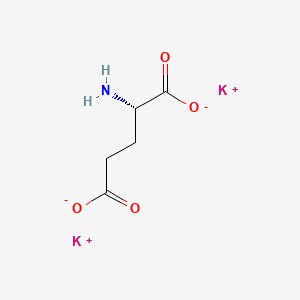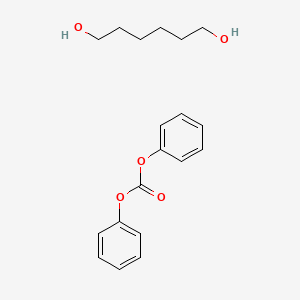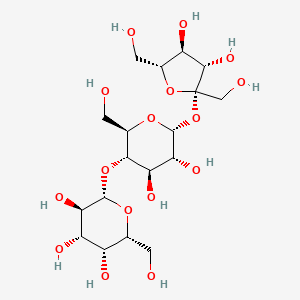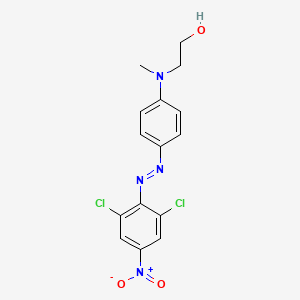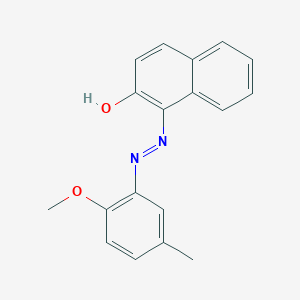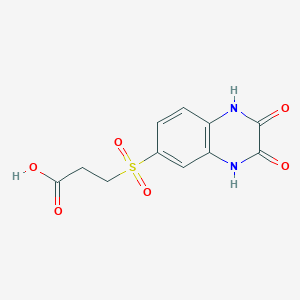
3-(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl)-propionic acid
Overview
Description
“7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C9H7ClN2O4S and a molecular weight of 274.68 .
Synthesis Analysis
Quinoxaline-2, 3-dione can be obtained from the cyclocondensation reaction of o-phenylene diamine with oxalic acid. This is then reacted with chlorosulphonic acid under cold conditions followed by a reaction with various benzimidazoles to give 2, 3-dioxo-1, 2, 3, 4-tetrahydroquinoxaline-6-sulphonyl benzimidazoles .Molecular Structure Analysis
The molecular structure of “7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride” includes a quinoxaline ring, which is a type of heterocyclic compound. The quinoxaline ring is fused with a benzene ring and contains two nitrogen atoms .Chemical Reactions Analysis
The synthesis of “7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride” involves a cyclocondensation reaction followed by a reaction with chlorosulphonic acid and various benzimidazoles .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.576±0.06 g/cm3 and a predicted pKa of 9.04±0.20. Its melting point is 300 °C .Scientific Research Applications
Antimicrobial and Anthelmintic Activity
This compound has been studied for its potential in treating infections and parasitic infestations. Research indicates that derivatives of this compound exhibit significant antimicrobial and anthelmintic activities . These properties make it a candidate for developing new treatments against bacterial infections and parasitic worms.
Anticancer Potential
Quinoxaline derivatives have shown promise in anticancer research. Preliminary investigations suggest that certain derivatives can inhibit the growth of human epithelial carcinoma cell lines . This opens up avenues for the compound to be used in the development of novel anticancer drugs.
Neuropharmacological Effects
Derivatives of this compound have been synthesized and evaluated for various neuropharmacological effects such as analgesia, sedation, and anticonvulsant action . This suggests potential applications in the treatment of neurological disorders and conditions associated with seizures.
Anti-inflammatory and Antiviral Activities
The compound’s structure allows for chemical versatility, which has been exploited to produce derivatives with anti-inflammatory and antiviral activities . These activities are particularly valuable in the development of new therapies for viral infections and inflammatory diseases.
Enantiopure Derivatives Synthesis
The compound serves as a precursor for the synthesis of enantiopure dihydroquinoxalin-2-ones , which are of interest due to their therapeutic properties . The ability to produce these enantiopure derivatives is crucial for pharmaceutical applications where chirality can affect drug efficacy.
Chemical Research and Proteomics
In the field of chemical research and proteomics , this compound is used for various research purposes, including the study of protein interactions and functions . Its role in research extends to the development of methodologies for synthesizing complex molecules.
Mechanism of Action
Target of Action
Similar compounds such as quinoxaline-2,3-dione derivatives have been studied for their activity against human epithelial carcinoma cell lines .
Mode of Action
It’s known that quinoxaline-2,3-dione derivatives interact with their targets, leading to changes that can inhibit the growth of certain cells .
Biochemical Pathways
It’s known that quinoxaline-2,3-dione derivatives can affect various biochemical pathways, leading to downstream effects such as growth inhibition of certain cells .
Result of Action
It’s known that quinoxaline-2,3-dione derivatives can show moderate cytotoxicity, indicating that they can kill cells or prevent their growth .
properties
IUPAC Name |
3-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O6S/c14-9(15)3-4-20(18,19)6-1-2-7-8(5-6)13-11(17)10(16)12-7/h1-2,5H,3-4H2,(H,12,16)(H,13,17)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVDBHVMLBWBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)CCC(=O)O)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352576 | |
| Record name | 3-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl)-propionic acid | |
CAS RN |
436096-98-9 | |
| Record name | 3-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



